

An In-depth Technical Guide to 7-Oxodehydroabietic Acid (CAS 18684-55-4)

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Compound of Interest

Compound Name: 7-Oxodehydroabietic acid

Cat. No.: B107358

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Abstract

7-Oxodehydroabietic acid, a diterpene resin acid with the CAS number 18684-55-4, is a naturally occurring compound found predominantly in the resin of coniferous trees. As an oxidized derivative of dehydroabietic acid, it has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of **7-Oxodehydroabietic acid**, detailing its chemical and physical properties, synthesis, and various biological activities, including its anti-inflammatory, antimicrobial, anticancer, and insecticidal effects. The document presents quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes known signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

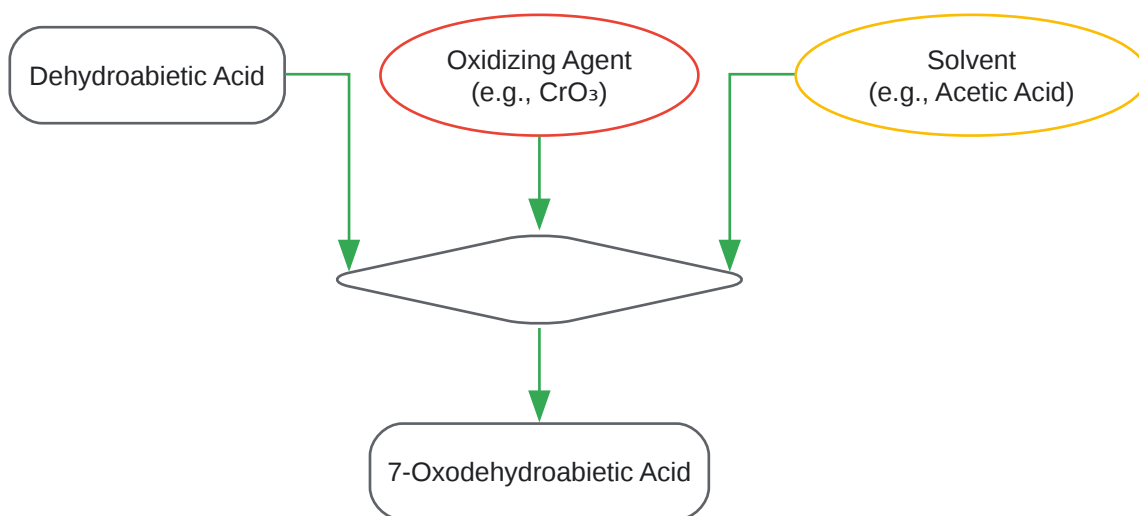
Chemical and Physical Properties

7-Oxodehydroabietic acid is a tricyclic diterpenoid belonging to the abietane class. Its chemical structure is characterized by a phenanthrene-like core.

Property	Value	Reference
CAS Number	18684-55-4	[1]
Molecular Formula	C ₂₀ H ₂₆ O ₃	[1]
Molecular Weight	314.4 g/mol	[1]
IUPAC Name	(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid	[1]
Appearance	White powder	
Melting Point	90-91 °C	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage Temperature	-20 °C	

Synthesis

7-Oxodehydroabietic acid can be synthesized from dehydroabietic acid through benzylic oxidation.[3] A general synthetic workflow is outlined below.



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Figure 1: General synthesis workflow for **7-Oxodehydroabietic acid**.

Biological Activities and Mechanisms of Action

7-Oxodehydroabietic acid exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development.

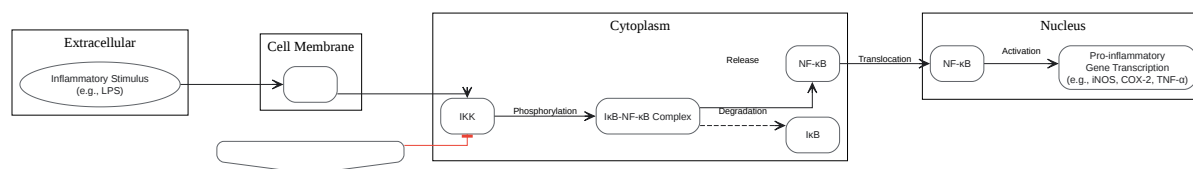
Anti-inflammatory Activity

While direct quantitative data for the parent compound is limited in the reviewed literature, derivatives of **7-Oxodehydroabietic acid** have demonstrated potent anti-inflammatory effects. For instance, a series of 1,2,3-triazole hybrids of **7-Oxodehydroabietic acid** showed significant inhibitory activity on nitric oxide (NO) production in BV2 microglial cells.[3]

Compound	IC ₅₀ (μM) on NO Production in BV2 cells
7-Oxodehydroabietic acid-triazole hybrid 10	8.40 ± 0.98
7-Oxodehydroabietic acid-triazole hybrid 15	10.74 ± 2.67
7-Oxodehydroabietic acid-triazole hybrid 16	10.96 ± 1.85
7-Oxodehydroabietic acid-triazole hybrid 17	9.76 ± 1.27
L-NMMA (Positive Control)	42.36 ± 2.47

Data sourced from a study on derivatives of **7-Oxodehydroabietic acid**. [3]

The anti-inflammatory mechanism of related abietane diterpenoids, such as dehydroabietic acid, involves the suppression of key inflammatory signaling pathways, including the NF-κB pathway. It is plausible that **7-Oxodehydroabietic acid** shares a similar mechanism of action.



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Figure 2: Postulated anti-inflammatory signaling pathway of **7-Oxodehydroabietic acid**.

Antimicrobial Activity

7-Oxodehydroabietic acid has been reported to be active against *Cryptococcus neoformans*. [2] While extensive quantitative data for a broad range of microbes is not readily available for the parent compound, its structural similarity to other antimicrobial resin acids suggests potential activity against various bacteria and fungi. The antimicrobial mechanism of resin acids is thought to involve the disruption of microbial cell membranes and interference with essential metabolic processes.[4]

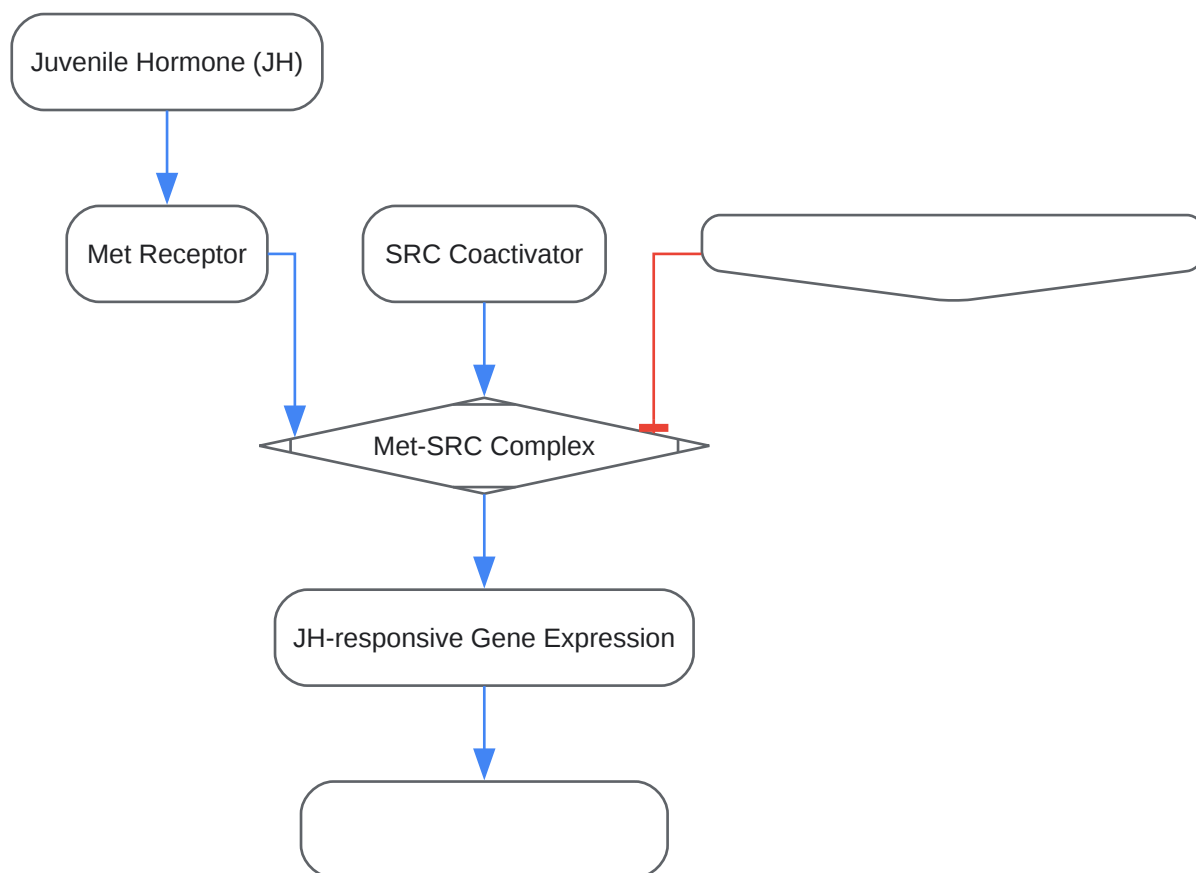
Anticancer Activity

The cytotoxicity of **7-Oxodehydroabietic acid** and its derivatives has been evaluated against several cancer cell lines. For instance, 7-beta-hydroxydehydroabietic acid, a related compound, showed moderate activity against PC3 (prostate cancer) cells with an IC_{50} value of $68.9 \pm 6.6 \mu M$. [2] The anticancer mechanism of related diterpenoids often involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Insecticidal Activity

7-Oxodehydroabietic acid plays a role in the chemical defense of conifers against herbivorous insects. It acts as an insect endocrine-disrupting agent by interfering with the juvenile hormone (JH)-mediated binding of the JH receptor Methoprene-tolerant (Met) and the

steroid receptor coactivator (SRC). This disruption of hormonal signaling can lead to developmental abnormalities in insect larvae.



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Figure 3: Insect endocrine disruption pathway by **7-Oxodehydroabietic acid**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological evaluation of **7-Oxodehydroabietic acid**.

Synthesis of 7-Oxodehydroabietic Acid Derivatives (1,2,3-Triazole Hybrids)

This protocol is adapted from a published procedure for the synthesis of 1,2,3-triazole hybrids of **7-Oxodehydroabietic acid**.^[3]

Materials:

- **7-Oxodehydroabietic acid**
- Corresponding azide
- t-Butanol (t-BuOH)
- Water (H₂O)
- O-propargylated **7-oxodehydroabietic acid** or O-pentynylated **7-oxodehydroabietic acid**
- Sodium ascorbate
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Saturated ammonium chloride (NH₄Cl) aqueous solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of the corresponding azide (0.2 mmol) in 4 mL of a mixed solvent (t-BuOH/H₂O = 1:1, v/v), add O-propargylated **7-oxodehydroabietic acid** or O-pentynylated **7-oxodehydroabietic acid** (0.2 mmol), sodium ascorbate (0.02 mmol), and CuSO₄·5H₂O (0.02 mmol).
- Stir the reaction mixture for 48 hours at room temperature.
- Quench the reaction by adding 5 mL of saturated NH₄Cl aqueous solution.
- Extract the mixture with ethyl acetate (3 x 6 mL).
- Combine the organic layers and wash with brine (2 x 15 mL).

- Dry the organic layer over anhydrous Na_2SO_4 and filter.
- Remove the solvent under vacuum.
- Purify the residue by flash column chromatography on silica gel (petroleum ether/EtOAc, from 8/1 to 1/1) to yield the final compounds.

Anti-inflammatory Assay (Nitric Oxide Inhibition in BV2 Cells)

This protocol is based on the evaluation of the anti-inflammatory activity of **7-Oxodehydroabiatic acid** derivatives.[\[3\]](#)

Materials:

- BV2 microglial cells
- Lipopolysaccharide (LPS)
- **7-Oxodehydroabiatic acid** or its derivatives
- Cell culture medium
- Griess reagent
- 96-well plates

Procedure:

- Seed BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **7-Oxodehydroabiatic acid** or its derivatives for 1 hour.
- Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for 24 hours to induce NO production.
- After incubation, collect the cell culture supernatant.

- Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
- Simultaneously, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

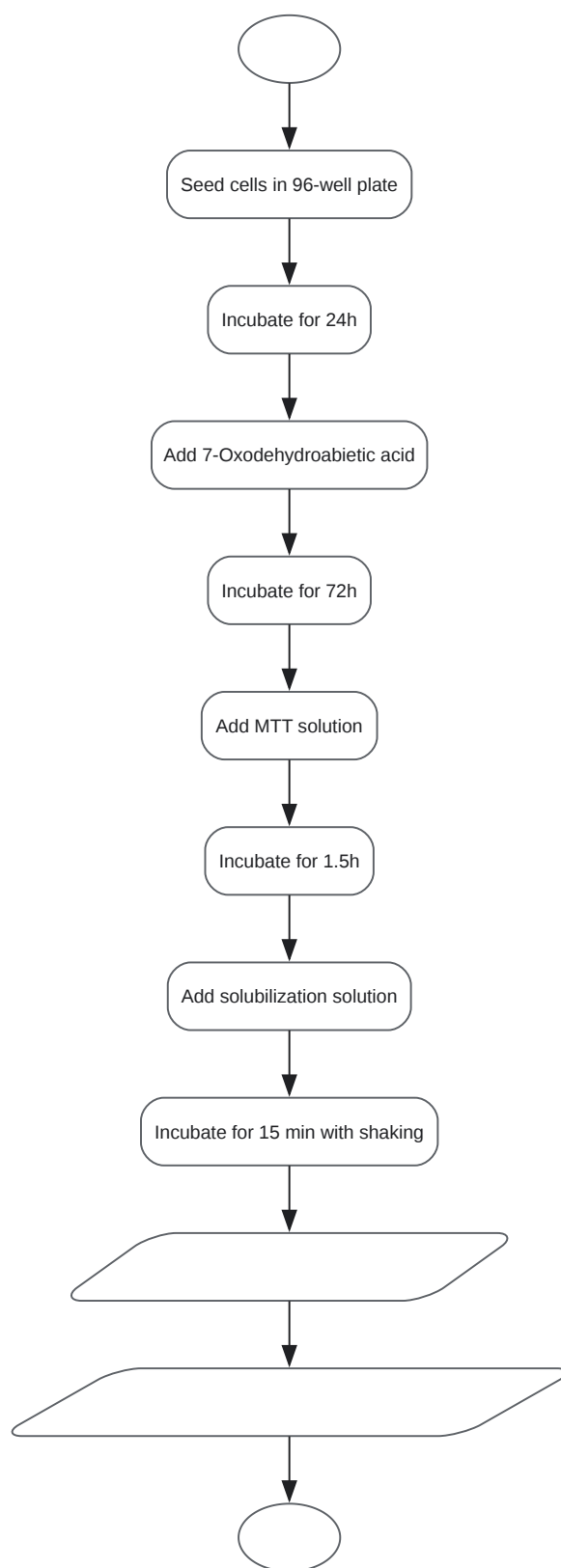
Materials:

- Target cancer cell lines (e.g., A549, MCF7, PC3)[2]
- **7-Oxodehydroabiatic acid**
- Cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **7-Oxodehydroabiatic acid** and incubate for the desired period (e.g., 72 hours).

- Remove the treatment medium and add 28 μL of 2 mg/mL MTT solution to each well.
- Incubate the plate for 1.5 hours at 37 °C.
- Remove the MTT solution and add 130 μL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Incubate for 15 minutes at 37 °C with shaking.
- Measure the absorbance at 492 nm using a microplate reader.
- Calculate the percentage of cell viability compared to the untreated control and determine the IC_{50} value.



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Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.^{[6][7]}

Materials:

- Test microorganism
- **7-Oxodehydroabietic acid**
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Prepare a stock solution of **7-Oxodehydroabietic acid** in a suitable solvent.
- Dispense the broth medium into the wells of a 96-well plate.
- Perform serial two-fold dilutions of the compound across the plate.
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (microorganism without the compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
- Visually inspect the wells for turbidity to determine microbial growth.
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

7-Oxodehydroabietic acid is a promising natural product with a range of biological activities that warrant further investigation. Its anti-inflammatory, antimicrobial, anticancer, and insecticidal properties make it a valuable lead compound for the development of new therapeutic agents and agrochemicals. This technical guide provides a foundational resource for researchers by consolidating key information on its chemical properties, synthesis, biological activities, and relevant experimental protocols. Further research is needed to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates in mammalian cells, and to establish a more comprehensive profile of its quantitative biological activity.

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